N'-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(NAPHTHALEN-1-YL)ACETOHYDRAZIDE
Overview
Description
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(NAPHTHALEN-1-YL)ACETOHYDRAZIDE is a complex organic compound that features both anthracene and naphthalene moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(NAPHTHALEN-1-YL)ACETOHYDRAZIDE typically involves a multi-step process. One common method includes the condensation reaction between anthracene-9-carbaldehyde and 2-(naphthalen-1-yl)acetic acid hydrazide under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(NAPHTHALEN-1-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for electrophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(NAPHTHALEN-1-YL)ACETOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its strong fluorescence properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(NAPHTHALEN-1-YL)ACETOHYDRAZIDE is largely dependent on its interaction with molecular targets. In biological systems, it may interact with DNA or proteins, leading to changes in their function and activity. The compound’s fluorescence properties also make it useful for imaging and diagnostic applications .
Comparison with Similar Compounds
Similar Compounds
- 9-(Naphthalen-1-yl)anthracene
- 9,10-Diphenylanthracene
- 1-(4-(10-(Naphthalen-1-yl)anthracen-9-yl)phenyl)dibenzo[b,d]furan
Uniqueness
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(NAPHTHALEN-1-YL)ACETOHYDRAZIDE is unique due to its combination of anthracene and naphthalene moieties, which impart distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring strong fluorescence and stability .
Properties
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-2-naphthalen-1-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O/c30-27(17-22-12-7-11-19-8-1-4-13-23(19)22)29-28-18-26-24-14-5-2-9-20(24)16-21-10-3-6-15-25(21)26/h1-16,18H,17H2,(H,29,30)/b28-18+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCSJZSLIZEWPJ-MTDXEUNCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=C4C=CC=CC4=CC5=CC=CC=C53 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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